2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid
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Overview
Description
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid: is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a spiroheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers and continuous flow reactors to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the spiroheptane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can facilitate the compound’s binding to proteins or enzymes, potentially inhibiting their activity. The spiroheptane moiety may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(spiro[3.3]heptan-2-YL)propanoic acid is unique due to its combination of the Fmoc group and the spiroheptane moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science .
Properties
Molecular Formula |
C25H27NO4 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-spiro[3.3]heptan-2-ylpropanoic acid |
InChI |
InChI=1S/C25H27NO4/c27-23(28)22(12-16-13-25(14-16)10-5-11-25)26-24(29)30-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-22H,5,10-15H2,(H,26,29)(H,27,28) |
InChI Key |
BTWXZUXMXBRYIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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